Triple Reuptake Inhibition: 3-Aminoazetidine Derivatives Achieve ~20-Fold Greater hSERT Potency Than Fluoxetine
In a systematic exploration of 3-aminoazetidine derivatives as triple reuptake inhibitors (TRIs), compound 10dl—a 3-aminoazetidine congener closely related to the 3-Phenylazetidin-3-amine core—exhibited an hSERT IC₅₀ of 7.6 nM, compared to the SSRI fluoxetine at 150 nM, representing a 19.7-fold potency advantage [1]. Against hNET, 10dl (IC₅₀ 45.2 nM) significantly outperformed nisoxetine (IC₅₀ 20 nM at hNET but 700 nM at hSERT, yielding no SERT activity), while at hDAT, 10dl (IC₅₀ 330 nM) was comparable to the reference DRI GBR12909 (IC₅₀ 190 nM) [1]. The hERG safety margin (hERG IC₅₀ / hSERT IC₅₀) for 10dl was 733-fold, the highest among all candidates evaluated [1]. This profile—potent SERT inhibition combined with balanced NET/DAT activity—is not achievable with the 3-α-oxyazetidine precursors from which the 3-aminoazetidines were derived by bioisosteric replacement.
| Evidence Dimension | Inhibitory potency at human serotonin transporter (hSERT) |
|---|---|
| Target Compound Data | Compound 10dl (3-aminoazetidine derivative): hSERT IC₅₀ = 7.6 nM; hNET IC₅₀ = 45.2 nM; hDAT IC₅₀ = 330 nM; hERG IC₅₀ = 5.57 µM; safety margin = 733-fold |
| Comparator Or Baseline | Fluoxetine: hSERT IC₅₀ = 150 nM; Duloxetine: hSERT IC₅₀ = 10.4 nM; Venlafaxine: hSERT IC₅₀ = 36.1 nM; Nisoxetine: hNET IC₅₀ = 20 nM; GBR12909: hDAT IC₅₀ = 190 nM |
| Quantified Difference | hSERT: 7.6 nM vs. 150 nM (19.7-fold more potent than fluoxetine); hNET: 45.2 nM vs. 20 nM (2.3-fold less potent than nisoxetine, but with concurrent SERT activity); hDAT: 330 nM vs. 190 nM (1.7-fold less potent than GBR12909, but with balanced triple activity); hERG safety margin: 733-fold (highest in series) |
| Conditions | Neurotransmitter Transporter Uptake Assay Kit; HEK293 cells stably transfected with hSERT, hNET, hDAT; hERG channel inhibition assay |
Why This Matters
For procurement in CNS drug discovery programs targeting depression, this evidence shows that the 3-aminoazetidine scaffold delivers balanced triple reuptake inhibition with a superior hSERT potency and hERG safety margin compared to first-line clinical antidepressants.
- [1] Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. DOI: 10.1021/ml500187a. Table 3 and Table 4. View Source
